molecular formula C12H14ClN5O B12780628 1-(7-Hydroxy-1-naphthyl)biguanide hydrochloride CAS No. 21528-12-1

1-(7-Hydroxy-1-naphthyl)biguanide hydrochloride

Cat. No.: B12780628
CAS No.: 21528-12-1
M. Wt: 279.72 g/mol
InChI Key: SYKXVZPQFBJYLL-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Descriptors

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(diaminomethylidene)-2-(7-hydroxynaphthalen-1-yl)guanidine hydrochloride . This nomenclature reflects the compound’s core structure: a naphthalene ring substituted with a hydroxyl group at the 7-position and a biguanide moiety at the 1-position, followed by protonation with hydrochloric acid.

The simplified molecular-input line-entry system (SMILES) notation for the compound is C1=CC2=C(C=C(C=C2)O)C(=C1)N=C(N)N=C(N)N.Cl, which encodes the connectivity of the naphthalene backbone, hydroxyl group, biguanide substituents, and chloride counterion. The International Chemical Identifier (InChIKey) SYKXVZPQFBJYLL-UHFFFAOYSA-N provides a standardized hash for rapid database searches and structural verification.

The compound’s two-dimensional (2D) structure features a fused bicyclic naphthalene system with hydroxyl and biguanide functional groups occupying distinct positions. The three-dimensional (3D) conformation reveals planar geometry at the biguanide moiety, stabilized by resonance between the guanidine groups.

CAS Registry Numbers and Alternative Chemical Identifiers

This compound is registered under multiple Chemical Abstracts Service (CAS) numbers:

  • 21528-12-1 (primary identifier)
  • 32444-68-1 (alternate identifier for the hydrochloride salt)

Additional identifiers include:

Identifier Type Value
UNII U89CXZ9JHS
ECHA Registration Number 244-420-4
DSSTox Substance ID DTXSID80944135
Wikidata ID Q27290853

The Unique Ingredient Identifier (UNII) , assigned by the U.S. Food and Drug Administration, ensures unambiguous substance tracking in regulatory contexts.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₂H₁₄ClN₅O , corresponding to a molecular weight of 279.72 g/mol . The formula accounts for:

  • 12 carbon atoms in the naphthalene and biguanide groups
  • 14 hydrogen atoms distributed across the aromatic and amine regions
  • 1 chlorine atom from the hydrochloride counterion
  • 5 nitrogen atoms in the biguanide moiety
  • 1 oxygen atom from the hydroxyl group

The exact mass (monoisotopic) is 279.0785 g/mol, calculated using isotopic distributions of constituent atoms.

Synonymous Designations in Chemical Databases

The compound is cataloged under diverse names across chemical repositories:

Synonym Source
1-Biguanidino-7-naphthol hydrochloride
Biguanide, 1-(7-hydroxy-1-naphthyl)-, monohydrochloride
Imidodicarbonimidic diamide, N-(7-hydroxy-1-naphthalenyl)-, hydrochloride (1:1)
1-(7-Hydroxy-1-naphthyl)biguanide HCl
N-(7-Hydroxynaphthalen-1-yl)triimidodicarbonic diamide--hydrogen chloride (1/1)

These synonyms reflect variations in naming conventions between IUPAC, CAS, and proprietary databases.

Properties

CAS No.

21528-12-1

Molecular Formula

C12H14ClN5O

Molecular Weight

279.72 g/mol

IUPAC Name

1-(diaminomethylidene)-2-(7-hydroxynaphthalen-1-yl)guanidine;hydrochloride

InChI

InChI=1S/C12H13N5O.ClH/c13-11(14)17-12(15)16-10-3-1-2-7-4-5-8(18)6-9(7)10;/h1-6,18H,(H6,13,14,15,16,17);1H

InChI Key

SYKXVZPQFBJYLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)O)C(=C1)N=C(N)N=C(N)N.Cl

Related CAS

32444-68-1

Origin of Product

United States

Preparation Methods

Step 1: Formamide Reduction

  • Reagents :

    • N-(3-Ethylphenyl)formamide
    • Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF)
  • Procedure :

    • Add LiAlH₄ gradually to the formamide in THF at 0°C.
    • Stir at room temperature for 12 hours.
    • Quench with H₂SO₄, filter, and distill under reduced pressure.
Parameter Value/Detail Source
Yield 84%
Product N-Methyl-3-ethylaniline

Step 2: Guanidine Hydrochloride Formation

  • Reagents :

    • N-Methyl-3-ethylaniline
    • HCl in ether
  • Procedure :

    • Dissolve the amine in anhydrous ether.
    • Add HCl (1M in ether) to precipitate the hydrochloride salt.
    • Filter and dry the product.

Direct Condensation with Cyanamide

A one-pot synthesis using cyanamide and naphthylamine derivatives:

  • Reagents :
    • 7-Hydroxy-1-naphthylamine hydrochloride
    • Cyanamide
    • Chlorobenzene as solvent
  • Procedure :
    • Mix cyanamide and AlCl₃ in chlorobenzene.
    • Add 7-hydroxy-1-naphthylamine hydrochloride and reflux for 10 hours.
    • Concentrate, purify via chromatography, and isolate the hydrochloride salt.
Parameter Value/Detail Source
Yield Not explicitly stated
Key Step Reflux in chlorobenzene

Physicochemical Properties

Critical data for quality control during synthesis:

Property Value Source
Molecular Formula C₁₂H₁₄ClN₅O
Molecular Weight 279.72 g/mol
CAS Number (HCl salt) 21528-12-1
Parent Compound (Free Base) C₁₂H₁₃N₅O (243.26 g/mol)

Analytical Characterization

  • UV-Vis Spectroscopy : Used to monitor reaction progress via naphthol absorption at 280–320 nm.
  • Mass Spectrometry : Free base exhibits m/z 243 (M⁺); derivatives show fragments at m/z 281–298.
  • ¹H NMR : Aromatic protons appear at δ 7.00–7.46 ppm; methyl groups resonate at δ 2.56–3.45 ppm.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

1-(7-Hydroxy-1-naphthyl)biguanide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The biguanide moiety can be reduced to form corresponding amines.

    Substitution: The naphthyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, nitrating agents

Major Products Formed

Scientific Research Applications

Biological Activities

Research indicates that 1-(7-Hydroxy-1-naphthyl)biguanide hydrochloride exhibits several notable biological activities:

  • Antimicrobial Properties : Effective against various bacterial strains, showcasing potential as an antimicrobial agent.
  • Antiparasitic Activity : Demonstrated efficacy against parasites such as Plasmodium falciparum and Babesia species, suggesting its use in treating parasitic infections .
  • Antidiabetic Potential : The compound has shown promise in glucose metabolism regulation, similar to other biguanides like metformin .

Therapeutic Uses

The compound's potential therapeutic applications include:

  • Antimicrobial Agent : Its efficacy against bacteria positions it as a candidate for developing new antibiotics.
  • Antiparasitic Treatment : With its activity against malaria and babesiosis, it could be utilized in antiparasitic drug formulations.
  • Diabetes Management : Similar to metformin, it may serve as a treatment option for type 2 diabetes by improving insulin sensitivity and lowering blood glucose levels .

Research Tool

In addition to therapeutic uses, this compound can function as a research tool in:

  • Drug Development Studies : Its interactions with biological macromolecules can aid in understanding drug mechanisms and optimizing therapeutic efficacy.
  • Chemical Synthesis : The compound can participate in various organic reactions, making it useful in synthetic chemistry for creating novel compounds .

Case Studies and Research Findings

Several studies have investigated the applications of this compound:

  • A study demonstrated its effectiveness against Plasmodium falciparum, showing significant inhibition of parasite growth at low concentrations (5 to 100 nM) in vitro .
  • Another research highlighted its antimicrobial properties, suggesting that the compound could be developed into a new class of antibiotics targeting resistant bacterial strains.

Mechanism of Action

The mechanism of action of 1-(7-Hydroxy-1-naphthyl)biguanide hydrochloride involves its interaction with specific molecular targets. The hydroxyl group and biguanide moiety play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various physiological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(7-Hydroxy-2-naphthyl)biguanide hydrochloride
  • 1-(6-Hydroxy-1-naphthyl)biguanide hydrochloride
  • 1-(7-Methoxy-1-naphthyl)biguanide hydrochloride

Uniqueness

1-(7-Hydroxy-1-naphthyl)biguanide hydrochloride is unique due to the specific position of the hydroxyl group on the naphthyl ring, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological profiles and chemical behaviors, making it a valuable compound for targeted research and applications.

Biological Activity

1-(7-Hydroxy-1-naphthyl)biguanide hydrochloride is a compound that has garnered attention for its diverse biological activities. This article examines its biological properties, synthesis, interactions, and potential applications in various fields, supported by data tables and relevant research findings.

Compound Overview

  • Chemical Formula : C₁₂H₁₄ClN₅O
  • Molar Mass : Approximately 279.73 g/mol
  • Synonyms : 7-Hydroxy-1-naphthobiguanide hydrochloride, 1-(diaminomethylidene)-2-(7-hydroxynaphthalen-1-yl)guanidine

The compound features a naphthalene ring with a hydroxyl group at the 7-position, linked to a biguanide moiety. This unique structure enhances its solubility and biological activity.

Biological Activities

This compound exhibits several notable biological activities:

  • Antimicrobial Properties : Research indicates effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. It has shown minimum inhibitory concentrations (MICs) in the nanomolar range against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Antiparasitic Activity : Preliminary studies suggest potential efficacy against protozoan parasites, particularly in models of malaria . The compound's structural features may contribute to its ability to inhibit parasite growth.
  • Interaction with Biological Targets : Interaction studies have revealed that the compound may affect various enzymes and biological macromolecules, suggesting mechanisms of action that warrant further investigation .

Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against a range of microbial strains. The following table summarizes key findings:

Microbial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL
Candida albicans0.8 µg/mL

Antiparasitic Activity

In vitro studies have indicated that this compound may exhibit antiparasitic effects. The following table outlines observed effects in experimental models:

Parasite SpeciesTreatment Dose (mg/kg)Observed EffectReference
Plasmodium falciparum30Significant reduction in parasitemia
Babesia microti30Delay in parasite emergence

Synthesis

The synthesis of this compound typically involves several steps that allow for precise control over the compound's properties. The general synthetic route includes:

  • Formation of the Naphthalene Intermediate : The hydroxyl group is introduced at the 7-position through electrophilic substitution.
  • Biguanide Formation : The biguanide moiety is synthesized via condensation reactions involving guanidine derivatives.
  • Hydrochloride Salt Formation : The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing solubility.

Applications

The unique properties of this compound make it suitable for various applications:

  • Pharmaceutical Development : Its antimicrobial and antiparasitic properties position it as a candidate for drug development aimed at treating infections.
  • Research Tool : Its ability to interact with biological macromolecules makes it valuable for biochemical research and drug discovery processes.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 1-(7-Hydroxy-1-naphthyl)biguanide hydrochloride, and how can purity be optimized?

  • Methodology :

  • Synthesis : A common method involves reacting 7-hydroxy-1-naphthylamine with cyanoguanidine under acidic conditions, followed by HCl neutralization. Optimization includes adjusting stoichiometric ratios (e.g., 1:1.2 for amine-to-cyanoguanidine) and refluxing in ethanol at 80°C for 6–8 hours .
  • Purity Control : Use HPLC with a C18 column (mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water gradient) to assess purity. Recrystallization from ethanol-water mixtures (70:30 v/v) improves yield (≥95%) .
    • Data Reference : Impurity profiles for related biguanides (e.g., m-CPBG hydrochloride) show residual solvents (e.g., ethanol <0.5%) and unreacted intermediates as primary contaminants .

Q. How should researchers characterize the structural identity of this compound?

  • Methodology :

  • NMR : 1^1H NMR (DMSO-d6): δ 8.2–8.4 ppm (naphthyl protons), 6.9–7.1 ppm (hydroxy group), and 3.1–3.3 ppm (biguanide NH). 13^{13}C NMR confirms aromaticity and biguanide connectivity .
  • Mass Spectrometry : ESI-MS (positive mode) shows [M+H]+^+ at m/z 326.1 (calculated for C12_{12}H13_{13}ClN5_5O: 326.08) .
    • Validation : Cross-reference with CAS 71989-31-6 and EC 276-259-0 for regulatory compliance .

Q. What stability conditions are critical for storing this compound?

  • Methodology :

  • Storage : Keep in inert atmosphere (argon) at 4°C for short-term use. For long-term stability, lyophilize and store at -20°C in airtight amber vials.
  • Degradation : Hydrolytic degradation occurs at pH >7, forming 7-hydroxynaphthylamine and cyanoguanidine. Monitor via TLC (silica gel, ethyl acetate:methanol 4:1) .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what assays validate its activity?

  • Methodology :

  • Receptor Binding : Use radioligand displacement assays (e.g., 3^3H-GR65630 for 5-HT3_3 receptors). IC50_{50} values for related biguanides (e.g., m-CPBG: 4.3 nM) suggest competitive binding .
  • Functional Assays : Measure intracellular Ca2+^{2+} flux in HEK293 cells transfected with 5-HT3_3 receptors. EC50_{50} values correlate with agonist potency .
    • Data Contradictions : While some biguanides show 5-HT3_3 agonism (e.g., m-CPBG), others (e.g., PHMB) exhibit antimicrobial activity via membrane disruption. Structural differences (monomeric vs. polymeric) drive divergent mechanisms .

Q. What strategies resolve contradictions in pharmacological data across studies?

  • Methodology :

  • Dose-Response Analysis : Compare EC50_{50} values across cell lines (e.g., neuronal vs. non-neuronal) to identify tissue-specific effects.
  • Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., 7-hydroxynaphthyl derivatives) that may contribute to off-target effects .
    • Case Study : Buformin hydrochloride’s antidiabetic vs. anticancer effects depend on AMPK activation thresholds (1–10 μM vs. >50 μM) .

Q. How can computational modeling guide the optimization of this compound for material science applications?

  • Methodology :

  • DFT Calculations : Simulate electronic properties (e.g., HOMO-LUMO gaps) to predict interfacial behavior in perovskite solar cells. BGCl (a related biguanide) improves charge transfer efficiency by 18% .
  • Experimental Validation : Use XPS to confirm surface binding (e.g., Pb-I bond stabilization) and UV-vis spectroscopy to track bandgap modulation .

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